molecular formula C16H14N2O2 B134292 (2-Benzyl-1H-benzimidazol-1-yl)acetic acid CAS No. 152342-26-2

(2-Benzyl-1H-benzimidazol-1-yl)acetic acid

Cat. No.: B134292
CAS No.: 152342-26-2
M. Wt: 266.29 g/mol
InChI Key: YGQSPVGSEYRMNB-UHFFFAOYSA-N
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Description

“(2-Benzyl-1H-benzimidazol-1-yl)acetic acid” is a chemical compound with the molecular formula C16H14N2O2 . It has a molecular weight of 266.3 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H14N2O2/c19-16(20)11-18-14-9-5-4-8-13(14)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Chemistry and Synthesis:

  • Ugi Reaction Utilization : (2-Benzyl-1H-benzimidazol-1-yl)acetic acid has been used as a bifunctional formyl-acid in the Ugi reaction, contributing to the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2010).

Biological and Pharmacological Activities:

  • Antitubercular and Antimicrobial Activities : Benzimidazole acetic acid derivatives have been synthesized and investigated for their antitubercular and antimicrobial activities, exhibiting promising results, especially in comparison to the standard drug streptomycin (Maste, Jeyarani, Kalekar, & Bhat, 2011).
  • Anticancer Evaluation : Benzimidazole derivatives synthesized from o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid have shown significant in vitro anticancer activity, particularly against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
  • Antimicrobial Activity : Synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have demonstrated significant antimicrobial activity against various bacteria and fungi (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Synthetic and Material Chemistry:

  • Synthesis of New Potential Bioreductive Antitumor Agents : Acetic anhydride has been used as a traceless activating agent in the synthesis of new potential bioreductive antitumor agents involving this compound as a precursor (Joyce, McArdle, & Aldabbagh, 2011).

Safety and Hazards

“(2-Benzyl-1H-benzimidazol-1-yl)acetic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16(20)11-18-14-9-5-4-8-13(14)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQSPVGSEYRMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347507
Record name (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203367
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

152342-26-2
Record name (2-Benzyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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